molecular formula C17H18N2O3 B6034778 3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone

3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone

Cat. No. B6034778
M. Wt: 298.34 g/mol
InChI Key: QHDBIFLBHDTPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinones. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The antiviral activity of the compound may be due to its ability to inhibit viral replication. The antibacterial activity of the compound may be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone have been studied in various in vitro and in vivo models. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. It has also been shown to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1, a protein involved in cell cycle regulation. In animal models, the compound has been found to reduce tumor growth and prolong survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various disease processes. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of interest is the investigation of the compound's mechanism of action at the molecular level. Additionally, the compound's potential as a therapeutic agent for viral infections and bacterial infections warrants further investigation. Finally, the compound's potential as a chemotherapeutic agent for the treatment of cancer should be explored in more detail.

Synthesis Methods

The synthesis of 3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone has been reported in several research studies. One of the most commonly used methods involves the reaction of 3-benzyl-4-hydroxy-2-piperazinone with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

The potential therapeutic applications of 3-benzyl-4-(2-methyl-3-furoyl)-2-piperazinone have been extensively studied in the field of medicinal chemistry. The compound has been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). Additionally, the compound has antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

3-benzyl-4-(2-methylfuran-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-14(7-10-22-12)17(21)19-9-8-18-16(20)15(19)11-13-5-3-2-4-6-13/h2-7,10,15H,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDBIFLBHDTPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCNC(=O)C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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